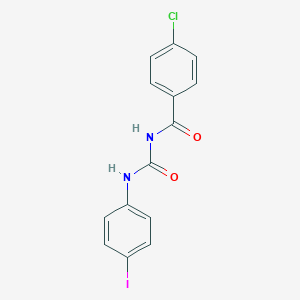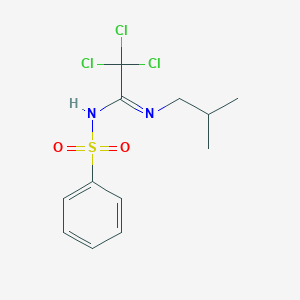![molecular formula C21H18ClNO6 B284448 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate](/img/structure/B284448.png)
3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Coumarin-3-acetic acid, and it is a derivative of coumarin, which is a naturally occurring compound found in many plants.
Applications De Recherche Scientifique
3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its ability to inhibit angiogenesis, which is the formation of new blood vessels, and for its potential use as a diagnostic tool for cancer.
Mécanisme D'action
The mechanism of action of 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and angiogenesis. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. It has also been shown to inhibit angiogenesis and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate in lab experiments include its potential anti-inflammatory, anti-cancer, and anti-tumor properties. It also has potential use as a diagnostic tool for cancer. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its potential use as a therapeutic agent for inflammatory diseases and cancer. Additionally, research can be conducted to explore its potential use as a diagnostic tool for cancer.
Méthodes De Synthèse
The synthesis of 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate involves the reaction of coumarin-3-carboxylic acid with 2-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
Propriétés
Formule moléculaire |
C21H18ClNO6 |
|---|---|
Poids moléculaire |
415.8 g/mol |
Nom IUPAC |
3-[(2-oxochromene-3-carbonyl)amino]propyl 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C21H18ClNO6/c22-16-7-2-4-9-18(16)28-13-19(24)27-11-5-10-23-20(25)15-12-14-6-1-3-8-17(14)29-21(15)26/h1-4,6-9,12H,5,10-11,13H2,(H,23,25) |
Clé InChI |
PZIZJYXYRHVGPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCOC(=O)COC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)

![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)



![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
